molecular formula C11H8F2N4S B3337959 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832739-49-8

3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3337959
CAS No.: 832739-49-8
M. Wt: 266.27 g/mol
InChI Key: RYSNMYMVMLBWCX-UHFFFAOYSA-N
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Description

The compound 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine belongs to the triazolothiadiazine class of heterocyclic compounds, which are characterized by a fused triazole-thiadiazine core. This scaffold is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of a difluoromethyl group at position 3 and a phenyl group at position 6 distinguishes it from other derivatives. The molecular formula is C₁₀H₈F₂N₄S, with a molecular weight of 254.26 g/mol .

Properties

IUPAC Name

3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4S/c12-9(13)10-14-15-11-17(10)16-8(6-18-11)7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSNMYMVMLBWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155133
Record name 3-(Difluoromethyl)-6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-49-8
Record name 3-(Difluoromethyl)-6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolo[3,4-b][1,3,4]thiadiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The biological and physicochemical properties of triazolothiadiazines are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key derivatives:

Pharmacological Activities

Anticancer Activity
  • The trifluoromethyl derivative (C₇H₆F₃N₄S) inhibited HCT-116 cell proliferation with IC₅₀ values in the low micromolar range .
  • The 3-(4-chlorophenyl)-6-phenyl derivative (C₁₆H₁₁ClN₄S) showed a mean growth inhibition of 45.44% across NCI-60 cell lines, with p-chlorophenyl substitution being critical for activity .
Antimicrobial Activity
  • Chlorophenyl-substituted triazolothiadiazines (e.g., 5a-j and 7a-j) exhibited significant antibacterial and antifungal activity, outperforming ampicillin in some cases .
Enzyme Inhibition

    Biological Activity

    3-(Difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound belonging to the family of fused nitrogen heterocycles. Its unique structure includes a triazole ring fused with a thiadiazine moiety, characterized by difluoromethyl and phenyl substituents. The molecular formula of this compound is C10H8F2N4S. Recent research has highlighted its potential biological activities, making it a subject of interest in medicinal chemistry.

    Synthesis and Structural Characteristics

    The synthesis of this compound has been explored through various methodologies. These synthetic routes often involve the use of precursors that facilitate the formation of the triazole-thiadiazine framework. The compound's structural uniqueness contributes significantly to its biological profile.

    Antimicrobial Activity

    Research indicates that compounds within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine family exhibit a broad spectrum of biological activities. Notably, this compound has shown promising antimicrobial properties. Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities against various pathogens.

    Microorganism Activity Reference
    Escherichia coliHigh
    Staphylococcus aureusModerate
    Candida albicansSignificant

    Anticancer Activity

    The anticancer potential of this compound has been evaluated against several cancer cell lines. Compounds in this class have been reported to inhibit cell growth effectively.

    Cell Line GI50 (µg/mL) Reference
    HCT116 (Colon cancer)3.29
    H460 (Lung cancer)10
    MCF-7 (Breast cancer)5.00

    Enzyme Inhibition

    The compound has also shown promise as an enzyme inhibitor. It has been tested for its ability to inhibit α-glucosidase and other enzymes relevant in metabolic pathways.

    Enzyme Inhibition Type Reference
    α-GlucosidaseMixed inhibition
    Carbonic anhydraseCompetitive inhibition

    The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific biological targets through binding affinity studies and molecular docking simulations.

    Case Studies

    Several case studies have highlighted the efficacy of this compound in various biological assays:

    • A study focusing on its antimicrobial properties demonstrated that it outperformed standard antibiotics in inhibiting the growth of both gram-positive and gram-negative bacteria.
    • Another investigation into its anticancer effects revealed that derivatives of this compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

    Q & A

    Q. Key factors :

    • Solvent : Ethanol or acetic acid enhances cyclization efficiency.
    • Temperature : Reflux conditions (70–80°C) optimize ring closure.
    • Catalysts : Sodium acetate neutralizes acidic byproducts, improving purity .

    Q. Resolution strategy :

    • Compare experimental data with DFT-calculated structures.
    • Use temperature-dependent NMR to assess dynamic effects .

    What pharmacological activities have been reported for this compound, and how do structural modifications impact potency?

    Basic
    Reported activities include:

    • Antifungal : Inhibition of 14-α-demethylase lanosterol (PDB: 3LD6) via docking studies, with IC50_{50} values < 10 µM .
    • Antimicrobial : MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
    • PDE4 inhibition : Selectivity for PDE4 isoforms (IC50_{50} = 2–5 nM) via catechol diether substituents .

    Q. Advanced :

    • Substituent effects :
      • 6-Phenyl group : Enhances π-π interactions with hydrophobic enzyme pockets.
      • Difluoromethyl group : Improves metabolic stability and bioavailability .

    Q. Methodological approach :

    • Perform meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
    • Use isogenic strains or recombinant enzymes to isolate target effects .

    What computational strategies are employed to predict the binding mode of this compound with biological targets?

    Q. Advanced

    • Molecular docking : AutoDock Vina or Glide simulations with PDE4 (PDB: 1XOM) identify key interactions (e.g., hydrogen bonds with Gln443 and hydrophobic contacts with Ile336) .
    • MD simulations : 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .

    Q. Validation :

    • Compare docking scores with experimental IC50_{50} values (Pearson correlation > 0.85) .

    How are salts and derivatives of this compound synthesized to improve physicochemical properties?

    Q. Advanced

    • Salt formation : React the carboxylic acid derivative (e.g., 6-(2,6-dichlorophenyl)-7-carboxylic acid) with inorganic bases (NaOH, K2_2CO3_3) or organic amines (morpholine) to enhance solubility .
    • Derivatization : Introduce sulfonate or phosphate groups via nucleophilic substitution, monitored by 19F^{19}F-NMR .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    Reactant of Route 2
    Reactant of Route 2
    3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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